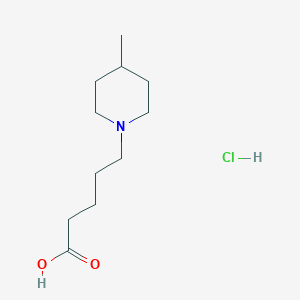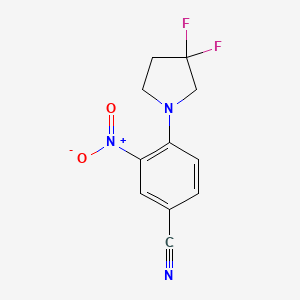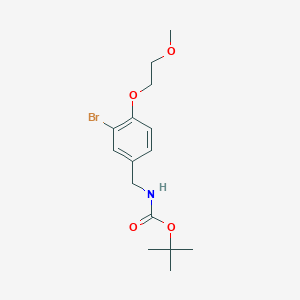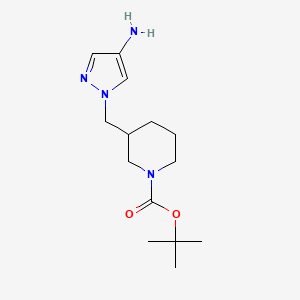
Dimethyl 5-vinylisophthalate
Vue d'ensemble
Description
Dimethyl 5-vinylisophthalate is an organic compound with the molecular formula C12H12O4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 5-vinylisophthalate can be synthesized through the esterification of 5-vinylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
5-vinylisophthalic acid+2CH3OH→Dimethyl 5-vinylisophthalate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the removal of by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 5-vinylisophthalate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of 5-formylisophthalate or 5-carboxyisophthalate.
Reduction: Formation of dimethyl 5-ethylisophthalate.
Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.
Applications De Recherche Scientifique
Dimethyl 5-vinylisophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers with unique mechanical and thermal properties.
Materials Science: It serves as a building block for the development of advanced materials with specific functionalities, such as coatings and adhesives.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance plastics and resins, which are employed in various industries, including automotive and aerospace.
Mécanisme D'action
The mechanism of action of dimethyl 5-vinylisophthalate in its applications involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in free radical polymerization, leading to the formation of long polymer chains. The ester groups provide flexibility and compatibility with other monomers, enhancing the material properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
Dimethyl isophthalate: Lacks the vinyl group, making it less reactive in polymerization reactions.
Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different polymer properties.
Dimethyl phthalate: Contains two ester groups on adjacent carbons, resulting in different chemical reactivity and applications.
Uniqueness: Dimethyl 5-vinylisophthalate is unique due to the presence of the vinyl group, which allows it to participate in polymerization reactions, making it a valuable monomer for the synthesis of advanced materials with tailored properties.
Propriétés
IUPAC Name |
dimethyl 5-ethenylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESROZWATWFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B8158355.png)
![5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B8158359.png)
![5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole](/img/structure/B8158361.png)

